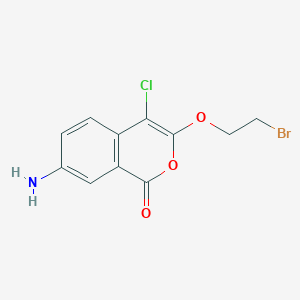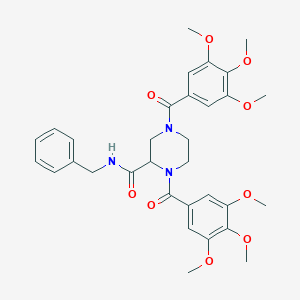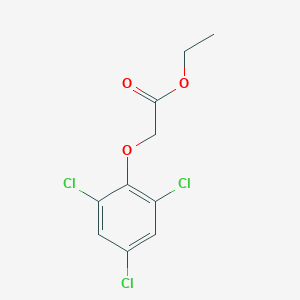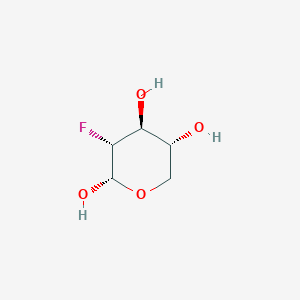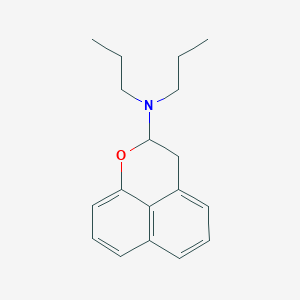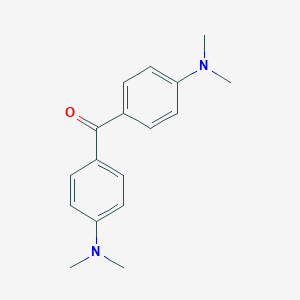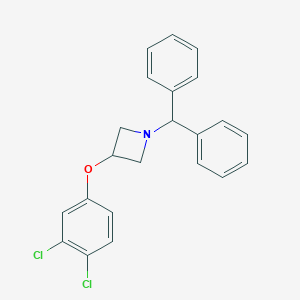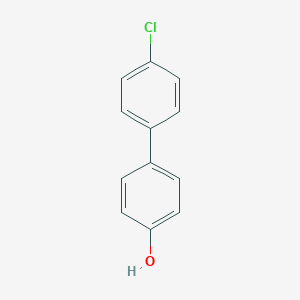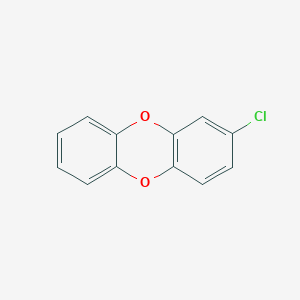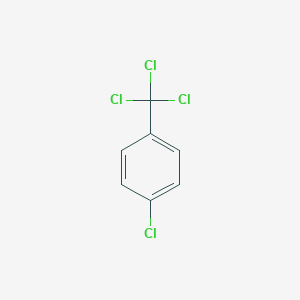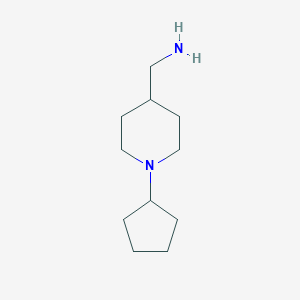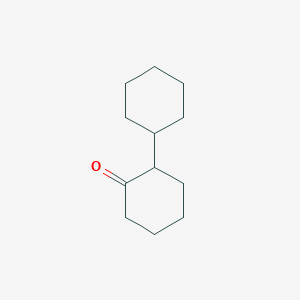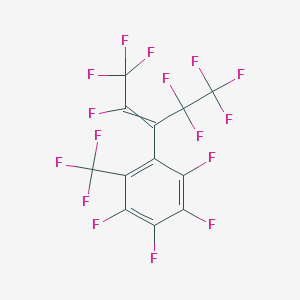
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene, also known as TFPB, is a fluorinated compound that has gained attention in scientific research due to its unique properties. TFPB has been synthesized through various methods and has been studied for its potential applications in different fields.
Mechanism Of Action
The mechanism of action of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene is not fully understood, but studies have suggested that it may interact with specific biological targets through non-covalent interactions such as hydrogen bonding and pi-stacking.
Biochemical And Physiological Effects
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of specific enzymes and the ability to modulate the activity of specific receptors. 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has limitations in terms of its solubility and potential toxicity.
Future Directions
There are several future directions for the study of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene. One potential direction is the synthesis of new materials using 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene as a building block. Another direction is the study of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene as a potential drug candidate for the treatment of specific diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene and its potential applications in different fields.
In conclusion, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene is a fluorinated compound that has gained attention in scientific research due to its unique properties. 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been synthesized through various methods and has been studied for its potential applications in different fields. Further studies are needed to fully understand the mechanism of action of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene and its potential applications in different fields.
Synthesis Methods
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene can be synthesized through several methods, including the reaction of 1,2,3,4-tetrafluorobenzene with 1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-ol in the presence of a catalyst. Another method involves the reaction of 1,2,3,4-tetrafluorobenzene with trifluoromethyl iodide and 1,1,1,2,4,4,5,5,5-nonafluoropent-2-ene in the presence of a base.
Scientific Research Applications
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been studied for its potential applications in various scientific fields. In the field of material science, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been used as a building block for the synthesis of new materials with unique properties. In the field of medicinal chemistry, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been studied for its potential as a drug candidate due to its ability to interact with specific biological targets.
properties
CAS RN |
129246-68-0 |
|---|---|
Product Name |
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene |
Molecular Formula |
C12F16 |
Molecular Weight |
448.1 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12F16/c13-4-1(2(10(20,21)22)5(14)7(16)6(4)15)3(8(17)11(23,24)25)9(18,19)12(26,27)28 |
InChI Key |
OSVRCROUISFXGH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(=C(C(F)(F)F)F)C(C(F)(F)F)(F)F |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(=C(C(F)(F)F)F)C(C(F)(F)F)(F)F |
synonyms |
1,2,3,4-Tetrafluoro-5-[(1E)-2,3,3,3-tetrafluoro-1-(1,1,2,2,2-pentafluo roethyl)-1-propenyl]-6-(trifluoromethyl)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



